molecular formula C14H18N2O2 B3164664 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid CAS No. 893631-66-8

4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid

Cat. No.: B3164664
CAS No.: 893631-66-8
M. Wt: 246.3 g/mol
InChI Key: HOROAWFPYVLWPM-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Pharmacophore in Medicinal Chemistry

The benzimidazole nucleus is widely recognized as a "privileged pharmacophore" in medicinal chemistry. This distinction arises from its structural similarity to naturally occurring purines, which allows benzimidazole derivatives to interact with a variety of biological targets with high affinity. The bicyclic structure provides a rigid framework that can be readily functionalized, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.

The significance of the benzimidazole core is underscored by its presence in numerous clinically approved drugs. These include proton pump inhibitors like omeprazole (B731), anthelmintics such as albendazole (B1665689), and antihistamines. The ability of the benzimidazole scaffold to serve as a versatile template for drug design has made it a focal point of research for the development of new therapeutic agents.

Overview of Diverse Biological Activities Associated with Benzimidazole Derivatives

The structural versatility of the benzimidazole ring system has led to the discovery of derivatives with an extensive range of biological activities. The nature and position of substituents on the benzimidazole core play a crucial role in determining the pharmacological profile of the resulting compound.

Biological ActivityDescription
Antimicrobial Benzimidazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.
Antiviral Certain benzimidazoles have shown efficacy against a range of viruses.
Anticancer The ability of some derivatives to inhibit cell proliferation has led to their investigation as potential anticancer agents.
Anti-inflammatory Several benzimidazole compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase. nih.govnih.gov
Analgesic Some derivatives have been found to possess pain-relieving properties.
Antihistaminic The benzimidazole scaffold is a key component of several antihistamine drugs.
Anthelmintic A prominent class of benzimidazoles is widely used to treat parasitic worm infections.

This wide spectrum of activity highlights the remarkable potential of the benzimidazole scaffold in the development of novel therapeutics for a multitude of diseases.

Structural Context of 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid within the Butyric Acid-Linked Benzimidazole Class

The specific structure of this compound, with its isopropyl group at the C2 position and a butyric acid moiety at the N1 position, is critical to its potential biological profile. Structure-activity relationship (SAR) studies of benzimidazole derivatives have consistently shown that substitutions at these positions significantly influence their pharmacological effects. nih.govnih.gov

The substituent at the C2 position is known to be a key determinant of the biological activity of benzimidazoles. The isopropyl group in this compound is a relatively small, non-polar alkyl group. Its presence can influence the molecule's lipophilicity and steric interactions with its biological target. Research on other 2-alkyl substituted benzimidazoles has indicated a range of activities, and the specific nature of the alkyl group can fine-tune the compound's properties. researchgate.net

The butyric acid chain at the N1 position introduces a carboxylic acid functional group, which can significantly impact the molecule's polarity, solubility, and ability to form hydrogen bonds. Carboxylic acid moieties are often incorporated into drug candidates to improve their pharmacokinetic properties. In the context of benzimidazoles, the presence of an acidic side chain can influence receptor binding and cellular uptake. Quantitative Structure-Activity Relationship (QSAR) analyses of some benzimidazole acetic acid derivatives have suggested that the electronic and thermodynamic nature of substituents strongly influences their biological activity. ijddd.com

By placing this compound within the class of butyric acid-linked benzimidazoles, it can be compared to other derivatives where the length and nature of the acidic side chain, as well as the substituent at the C2 position, are varied. This contextual analysis is essential for predicting its potential biological activities and for guiding the design of future analogues with improved therapeutic properties. For instance, studies on other N-substituted benzimidazoles have demonstrated a wide array of pharmacological activities, including antimicrobial and anti-inflammatory effects. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-propan-2-ylbenzimidazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)14-15-11-6-3-4-7-12(11)16(14)9-5-8-13(17)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOROAWFPYVLWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Chemical Modifications of 4 2 Isopropyl Benzoimidazol 1 Yl Butyric Acid Analogues

Methodologies for the Chemical Synthesis of 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid and Related Benzimidazole-Butyric Acid Scaffolds

The synthesis of this compound and its analogues can be achieved through several strategic approaches, primarily involving the construction of the benzimidazole (B57391) core followed by or concurrent with the introduction of the butyric acid side chain.

Condensation and Alkylation Reactions for Benzimidazole-Butyric Acid Formation

A convergent and widely applicable strategy for the synthesis of this compound involves a two-step process: the initial formation of the 2-isopropylbenzimidazole core, followed by N-alkylation with a suitable butyric acid derivative.

The formation of 2-isopropylbenzimidazole is typically achieved through the condensation of an o-phenylenediamine (B120857) with isobutyric acid or its derivatives. This reaction, often referred to as the Phillips-Ladenburg reaction, can be promoted by strong acids such as polyphosphoric acid (PPA) or hydrochloric acid at elevated temperatures.

Once 2-isopropylbenzimidazole is obtained, the butyric acid side chain is introduced via N-alkylation. This is commonly accomplished by reacting the benzimidazole with a 4-halobutanoic acid ester, such as ethyl 4-bromobutanoate, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired this compound. A similar synthetic route has been documented for the synthesis of 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, highlighting the feasibility of this alkylation strategy.

Scheme 1: General synthetic route for this compound via condensation and alkylation.

One-Pot Synthetic Approaches for Benzimidazole-Butyric Acid Intermediates

In the pursuit of more efficient and environmentally friendly synthetic methods, one-pot procedures for the synthesis of benzimidazole derivatives have gained considerable attention. These approaches often involve multi-component reactions where the benzimidazole ring is formed in situ. For instance, an o-phenylenediamine can be reacted with an aldehyde and another component in a single reaction vessel to directly generate a complex benzimidazole derivative. While a specific one-pot synthesis for this compound is not extensively documented, the general principles can be applied.

A potential one-pot strategy could involve the reaction of an N-(4-carboxybutyl)-o-phenylenediamine intermediate with isobutyraldehyde. However, the synthesis of the N-substituted o-phenylenediamine precursor would be a necessary preceding step. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to higher yields and shorter reaction times.

Design and Synthesis of Novel Derivatives of this compound

To explore the structure-activity relationship (SAR) of this compound, novel derivatives can be designed and synthesized by modifying different parts of the molecule.

Modifications on the Butyric Acid Side Chain for Structure-Activity Exploration

The carboxylic acid moiety of the butyric acid side chain presents a versatile handle for chemical modification. Standard organic transformations can be employed to generate a variety of derivatives, including esters, amides, and alcohols.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic conditions (Fischer esterification) or by using coupling agents. This allows for the exploration of the impact of lipophilicity and steric bulk on biological activity.

Amidation: Reaction of the carboxylic acid with a range of primary or secondary amines, facilitated by peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), can produce a library of amides. This modification introduces hydrogen bond donors and acceptors, which can significantly influence target binding.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This removes the acidic functionality and introduces a hydroxyl group, which can participate in different biological interactions.

ModificationReagents and ConditionsPotential Functional Group
EsterificationR-OH, H+ (catalytic)-COOR
AmidationR1R2NH, Coupling agent (e.g., EDC)-CONR1R2
ReductionLiAlH4, then H3O+-CH2OH

Substitutions on the Benzimidazole Ring System

The benzimidazole ring itself offers several positions for substitution, allowing for the fine-tuning of electronic and steric properties. Electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene (B151609) portion of the benzimidazole core. The positions and nature of these substituents can have a profound impact on the molecule's biological activity.

Common modifications include the introduction of:

Halogens (F, Cl, Br): These can alter the electronic properties and lipophilicity of the molecule.

Nitro groups (-NO2): These are strongly electron-withdrawing and can be further reduced to amino groups.

Alkyl groups (-R): These can increase lipophilicity and introduce steric bulk.

Alkoxy groups (-OR): These can act as hydrogen bond acceptors and influence solubility.

The specific regiochemistry of these substitutions will depend on the directing effects of the existing substituents on the benzimidazole ring.

Isopropyl Group Modifications and Their Synthetic Feasibility

The isopropyl group at the 2-position of the benzimidazole ring is another key site for modification to probe SAR. The synthesis of 2-substituted benzimidazoles is highly versatile, allowing for the introduction of a wide range of alkyl and aryl groups.

The most common method for varying the substituent at the 2-position is to use a different carboxylic acid or aldehyde in the initial condensation reaction with o-phenylenediamine. For example, to replace the isopropyl group with a trifluoromethyl group, trifluoroacetic acid would be used in the condensation step. Similarly, using cyclopropanecarboxylic acid would yield the 2-cyclopropyl derivative. The feasibility of synthesizing these analogues is generally high, as a wide variety of carboxylic acids and aldehydes are commercially available or readily accessible through standard synthetic methods.

2-SubstituentStarting Carboxylic Acid/AldehydePotential Impact on Properties
IsopropylIsobutyric acid / IsobutyraldehydeBaseline lipophilicity and steric bulk
TrifluoromethylTrifluoroacetic acidIncreased electron-withdrawing character, altered metabolic stability
CyclopropylCyclopropanecarboxylic acidIntroduction of conformational rigidity
PhenylBenzoic acid / BenzaldehydeIncreased aromaticity and potential for π-π stacking interactions

In Vitro Biological Activity Profiles of 4 2 Isopropyl Benzoimidazol 1 Yl Butyric Acid and Its Structural Analogues

Evaluation of Antimicrobial Potency

The benzimidazole (B57391) scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity against bacteria, fungi, and viruses. researchgate.net The nature of the substituents on the benzimidazole ring plays a crucial role in determining the potency and spectrum of this activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Benzimidazole derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. The presence of an alkyl group, such as an isopropyl group, at the 2-position of the benzimidazole ring has been shown to influence this activity. Studies on various 2- and 1,2-substituted benzimidazole derivatives have revealed significant inhibitory effects, particularly against Gram-positive bacteria. researchgate.net For instance, certain N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown notable activity against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). acs.org

The butyric acid moiety at the N-1 position may also contribute to the antibacterial profile. While specific data on N-butyric acid substituted benzimidazoles is scarce, the general class of benzimidazoles with N-alkyl substitutions has been explored for antiviral properties. nih.gov Research on 2-thiomethyl-benzimidazole derivatives has indicated that some compounds exhibit good antibacterial activity against E. coli and S. aureus. scirp.orgscirp.org

Structural Analogue ClassGram-Positive ActivityGram-Negative ActivityReference
N-alkylated 2-(substituted phenyl)-1H-benzimidazolesSignificant (S. faecalis, S. aureus, MRSA)Variable acs.org
2- and 1,2-substituted benzimidazolesSignificant inhibitory activityLess pronounced activity researchgate.net
2-thiomethyl-benzimidazole derivativesGood (S. aureus)Good (E. coli) scirp.orgscirp.org

Antifungal Spectrum and Inhibitory Effects

The antifungal properties of benzimidazole derivatives are well-documented, with several compounds being used clinically. Research has shown that 2- and 1,2-substituted benzimidazoles can exhibit significant inhibitory activity against various Candida strains. researchgate.net The structure-activity relationship of bisbenzimidazole derivatives has indicated that the length of the alkyl chain can influence antifungal potency, with some compounds showing moderate to excellent activity against a range of fungal strains with Minimum Inhibitory Concentration (MIC) values as low as 0.975 µg/mL. nih.gov Although the specific contribution of a 2-isopropyl group has not been singled out in many studies, the general efficacy of 2-substituted benzimidazoles against fungi is a recurring theme. mdpi.com

Structural Analogue ClassFungal Strains TestedObserved ActivityReference
2- and 1,2-substituted benzimidazolesCandida strainsSignificant inhibitory activity researchgate.net
Bisbenzimidazole derivativesVarious yeast and filamentous fungiModerate to excellent (MICs 0.975-15.6 µg/mL) nih.gov
General 2-substituted benzimidazolesVarious fungiDocumented antifungal properties mdpi.com

Antiviral Activity Assessments

Benzimidazole derivatives have emerged as a promising class of antiviral agents, with activity reported against a diverse range of viruses. The substitution pattern on the benzimidazole ring is a key determinant of the antiviral spectrum and potency. For example, 2-phenylbenzimidazole (B57529) derivatives have been shown to be effective against Coxsackie B virus (CVB-2), Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1). bohrium.comresearchgate.net The presence of an alkyl group at the N-1 position has been investigated, with some N-1 alkylated benzimidazoles showing anti-HIV activity. nih.gov While direct studies on 2-isopropyl substituted benzimidazoles are limited in the context of antiviral research, the versatility of the benzimidazole scaffold suggests that such derivatives could possess antiviral properties. nih.gov

Anticancer Activity in Cellular Models

The benzimidazole nucleus is a privileged scaffold in anticancer drug discovery, with numerous derivatives demonstrating potent antiproliferative and pro-apoptotic effects in various cancer cell lines. nih.govsaudijournals.com The mechanism of action often involves interference with critical cellular processes such as DNA replication, microtubule formation, and signaling pathways. nih.gov

Antiproliferative Effects on Various Cancer Cell Lines

A vast body of research has demonstrated the antiproliferative activity of benzimidazole derivatives across a wide spectrum of cancer cell lines. For instance, certain benzimidazole-based compounds have shown remarkable antiproliferative activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. mdpi.com Fluoro-substituted benzimidazole derivatives have also exhibited significant antiproliferative activity against various cancer cell lines, with some compounds showing high selectivity towards cancer cells over normal cells. acgpubs.org The antiproliferative effect of benzimidazole anthelmintics like albendazole (B1665689) and flubendazole (B1672859) in intestinal cancer cell lines further underscores the potential of this chemical class. The presence of an alkyl group at the 2-position is a common feature in many active compounds, suggesting that the 2-isopropyl substitution in the target molecule could contribute to cytotoxic activity.

Structural Analogue ClassCancer Cell Lines TestedObserved EffectReference
Benzimidazole-based derivatives (general)Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastRemarkable antiproliferative activity mdpi.com
Fluoro-substituted benzimidazolesA549 (Lung), A498 (Kidney), A375 (Melanoma), HeLa (Cervical), HepG2 (Liver)Significant antiproliferative activity acgpubs.org
N-(benzimidazol-2-yl)-substituted benzamidesMCF7 (Breast)Significant antiproliferative activity acgpubs.org

Induction of Cellular Differentiation and Apoptosis in Vitro

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a highly sought-after characteristic for anticancer agents as it leads to the selective elimination of tumor cells. Studies have shown that novel benzimidazole derivatives can induce apoptosis by targeting anti-apoptotic proteins like Bcl-2. nih.gov The induction of apoptosis by benzimidazole compounds has been observed in various cancer cell lines, including glioblastoma, prostate, breast, and lung cancer. nih.gov

Furthermore, some benzimidazole derivatives have been found to trigger apoptosis by increasing the levels of pro-apoptotic proteins such as Bax and activating caspases, which are key executioners of the apoptotic process. mdpi.com For example, certain compounds have been shown to increase caspase-3 and caspase-8 levels. mdpi.com The ability of benzimidazole derivatives to arrest the cell cycle at different phases, often as a prelude to apoptosis, has also been documented. nih.gov Given these extensive findings, it is plausible that 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid could also induce apoptosis in cancer cells, potentially through similar mechanisms.

Structural Analogue ClassMechanism of Apoptosis InductionCancer Cell Lines TestedReference
Novel benzimidazole derivativesTargeting and reduction of Bcl-2 proteinT98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) nih.gov
Benzimidazole-based derivativesIncrease in Bax, Caspase-3, and Caspase-8 levelsPC-3 (Prostate) mdpi.com
Various benzimidazole derivativesCaspase-dependent apoptosisA549 (Lung) nih.gov

Modulation of Enzyme Activity

Enzyme Inhibition Studies (e.g., Topoisomerase, Histone Deacetylase)

No data is available on the inhibitory effects of this compound on enzymes such as topoisomerase or histone deacetylase.

Kinase Inhibition Profiles (e.g., MEK, PARP, Tyrosine Kinases)

There are no published kinase inhibition profiles for this compound against kinases like MEK, PARP, or tyrosine kinases.

Receptor Interaction and Signaling Pathway Modulation in Cell-Based Assays

Agonist/Antagonist Activity at Specific Receptors (e.g., GABAB, Nicotinic Acetylcholine (B1216132) Receptors, TRPV-1)

Information regarding the agonist or antagonist activity of this compound at GABA B, nicotinic acetylcholine receptors, or TRPV-1 is not available in the current scientific literature.

Impact on Inflammatory Mediators and Cytokine Production

There are no research findings detailing the impact of this compound on the production of inflammatory mediators and cytokines.

Elucidation of Molecular Mechanisms of Action for 4 2 Isopropyl Benzoimidazol 1 Yl Butyric Acid and Its Analogues

Identification of Cellular and Molecular Targets

The biological effects of benzimidazole (B57391) derivatives are largely dictated by the nature and position of their substituents. acs.org For 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid, the isopropyl group at the 2-position and the butyric acid moiety at the 1-position are expected to play a significant role in determining its cellular and molecular targets. Based on studies of analogous compounds, potential targets could include enzymes, receptors, and even nucleic acids.

Potential Enzyme Inhibition: Many benzimidazole derivatives have been shown to inhibit various enzymes. For instance, different substituted benzimidazoles have demonstrated activity against enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways, and various kinases that play crucial roles in cell signaling. The isopropyl group on the benzimidazole ring of this compound may confer selectivity towards certain enzyme active sites.

Antimicrobial and Antiviral Targets: The benzimidazole core is a well-known pharmacophore in antimicrobial and antiviral agents. nih.govnih.gov Compounds with this scaffold have been shown to target microbial enzymes and proteins essential for their replication and survival. For example, some benzimidazole derivatives inhibit fungal microtubule assembly. It is plausible that this compound could exhibit similar activities by targeting microbial-specific biomolecules.

A summary of potential molecular targets for benzimidazole derivatives is presented in the table below.

Target Class Specific Examples Potential Effect of this compound
EnzymesCyclooxygenase (COX), Protein Kinases, Viral PolymerasesInhibition of enzyme activity, leading to anti-inflammatory or anti-proliferative effects.
ReceptorsAngiotensin II Receptors, Histamine ReceptorsAntagonism of receptor function, potentially impacting blood pressure regulation or allergic responses.
Microbial ProteinsFungal Tubulin, Viral Reverse TranscriptaseDisruption of microbial cellular processes, leading to antimicrobial or antiviral activity.

Understanding Binding Interactions with Key Biomolecules

The interaction of a small molecule like this compound with its biological target is governed by various non-covalent forces. The specific nature of these interactions determines the affinity and specificity of the binding.

Hydrophobic Interactions: The isopropyl group at the 2-position of the benzimidazole ring is hydrophobic and can engage in van der Waals interactions with nonpolar pockets within a protein's active or allosteric site. This is a common feature in the binding of many drugs to their targets.

Hydrogen Bonding: The nitrogen atoms in the benzimidazole ring and the oxygen atoms of the butyric acid moiety can act as hydrogen bond acceptors, while the N-H group of the imidazole (B134444) ring can act as a hydrogen bond donor. These interactions are crucial for the specific recognition of the molecule by its target.

Ionic Interactions: The carboxylic acid group of the butyric acid side chain can be deprotonated at physiological pH, forming a carboxylate anion. This can then form strong ionic bonds with positively charged residues, such as arginine or lysine, on the surface or in the binding pocket of a target protein.

Type of Interaction Functional Group Involved Potential Interacting Partner in Biomolecule
Hydrophobic InteractionsIsopropyl groupNonpolar amino acid residues (e.g., leucine, valine)
Hydrogen BondingBenzimidazole nitrogens, Carboxylic acid oxygensPolar amino acid residues (e.g., serine, threonine), Peptide backbone
Ionic InteractionsCarboxylate groupPositively charged amino acid residues (e.g., lysine, arginine)

Insights into Downstream Signaling Events and Resultant Cellular Responses

The binding of this compound to its molecular target would initiate a cascade of downstream signaling events, ultimately leading to a specific cellular response. The nature of this response is entirely dependent on the identity and function of the target molecule.

Modulation of Inflammatory Pathways: If the compound targets an enzyme like COX, it would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation. This would result in an anti-inflammatory cellular response.

Interference with Cell Proliferation: Should the target be a protein kinase involved in cell cycle regulation, its inhibition could lead to cell cycle arrest and a subsequent anti-proliferative effect. This is a common mechanism for many anticancer drugs. acs.org

Antimicrobial Effects: By targeting essential microbial enzymes or proteins, the compound could disrupt critical cellular processes in pathogens, such as cell wall synthesis, DNA replication, or protein synthesis, leading to the inhibition of microbial growth or cell death. nih.gov

The potential cellular responses are diverse and would be a direct consequence of the initial molecular interaction. Further research is necessary to identify the specific targets of this compound and to elucidate the precise downstream signaling pathways it modulates.

Structure Activity Relationship Sar Studies of 4 2 Isopropyl Benzoimidazol 1 Yl Butyric Acid Analogues

Correlation of Structural Features with Biological Potency and Selectivity

The planarity of the benzimidazole (B57391) nucleus itself is a critical factor, providing a scaffold for interaction with biological targets. The specific substituents then modulate this interaction. For instance, the introduction of different functional groups can alter the electronic properties, lipophilicity, and steric bulk of the molecule, all of which play a vital role in receptor binding and enzyme inhibition. The interplay between these features dictates not only the potency but also the selectivity of the compound for a particular biological target over others.

A comprehensive analysis of various benzimidazole analogues has revealed that a delicate balance of these structural features is necessary to achieve optimal biological activity. The specific combination of the isopropyl group at the C-2 position and the butyric acid chain at the N-1 position in the target molecule suggests a specific spatial and electronic arrangement that is likely key to its unique biological profile.

Impact of Benzimidazole Core Substitutions on Activity Profiles

For example, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, can enhance the acidity of the N-H proton and potentially lead to different binding modes or potencies. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can increase the basicity of the imidazole (B134444) nitrogen and affect the molecule's interaction with target proteins. The position of these substituents is also critical, as steric hindrance can play a significant role in how the molecule fits into a binding pocket.

While 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid is unsubstituted on the benzene (B151609) portion of its core, SAR studies on related benzimidazoles provide valuable insights. For instance, in some series of benzimidazole derivatives, a nitro group at the 5- or 6-position has been shown to enhance certain biological activities, whereas in others, it may lead to a decrease in potency or an increase in toxicity. The absence of substituents on the benzimidazole core of the title compound suggests that its activity profile is primarily dictated by the groups at the N-1 and C-2 positions.

Role of the Butyric Acid Moiety in Efficacy and Mechanistic Interactions

The butyric acid moiety at the N-1 position of this compound is a critical determinant of its pharmacological properties. The carboxylic acid group, being ionizable at physiological pH, can participate in crucial ionic interactions and hydrogen bonding with amino acid residues in the binding sites of target proteins. This acidic functional group often mimics the role of a natural ligand's carboxylate, enabling strong and specific binding.

The length of the alkyl chain connecting the carboxylic acid to the benzimidazole ring is also a key factor. In the case of the target compound, the four-carbon chain of the butyric acid moiety provides a specific spatial orientation for the carboxyl group relative to the benzimidazole core. Studies on analogous compounds with varying alkyl chain lengths have often demonstrated that a particular chain length is optimal for activity. Shorter or longer chains can lead to a significant decrease in potency, highlighting the importance of precise positioning of the acidic group for effective target engagement.

Influence of the Isopropyl Group on Pharmacological Profiles

The isopropyl group at the C-2 position of the benzimidazole ring plays a significant role in defining the pharmacological profile of this compound. This branched alkyl group contributes to the lipophilicity of the molecule and provides a specific steric bulk that can influence binding affinity and selectivity.

In many SAR studies of benzimidazole derivatives, the nature of the substituent at the C-2 position is a major determinant of biological activity. Compared to a simple methyl or ethyl group, the isopropyl group is bulkier and more lipophilic. This can lead to enhanced van der Waals interactions within a hydrophobic pocket of a target protein, resulting in increased potency. The branched nature of the isopropyl group can also introduce a degree of conformational restriction, which may favor a specific binding orientation and contribute to selectivity.

Pharmacophore modeling and 3D-QSAR studies on various benzimidazole derivatives have often highlighted the importance of a hydrophobic feature at the C-2 position for optimal activity. nih.gov The size and shape of this hydrophobic group are critical, and the isopropyl group in the title compound likely represents a favorable balance of these properties for its specific biological target. The presence of this group can also impact the metabolic stability of the compound, as the branched structure may be less susceptible to certain enzymatic transformations.

Comparative SAR Analysis with Known Benzimidazole-Based Therapeutic Agents

A comparative SAR analysis of this compound with established benzimidazole-based drugs can provide valuable context and insights into its potential therapeutic applications. Many clinically successful drugs feature the benzimidazole scaffold, including proton pump inhibitors like omeprazole (B731) and angiotensin II receptor blockers like telmisartan.

Omeprazole , a proton pump inhibitor used to reduce stomach acid, has a sulfinylmethyl group at the C-2 position and methoxy groups on the benzimidazole ring. nih.gov The SAR of omeprazole and related "prazoles" is centered on the acid-activated conversion to a reactive species that covalently binds to the H+/K+-ATPase pump. This mechanism is fundamentally different from what would be expected for this compound, which lacks the necessary functional groups for such a transformation.

By comparing the structural features of this compound with these and other benzimidazole-based drugs, it is possible to hypothesize about its potential biological targets and mechanisms of action. The presence of the C-2 isopropyl group and the N-1 butyric acid moiety suggests a distinct SAR profile that may confer a unique pharmacological activity.

Preclinical Efficacy Studies of 4 2 Isopropyl Benzoimidazol 1 Yl Butyric Acid Analogues in Animal Models

Assessment of Efficacy in Infectious Disease Models (e.g., Bacterial, Fungal Infections)

No studies detailing the in vivo efficacy of 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid or its analogues in animal models of bacterial or fungal infections could be located.

Evaluation in Cancer Xenograft or Other Relevant Animal Models

There is no available data from studies evaluating this compound or its analogues in cancer xenograft or other in vivo cancer models.

Observed Pharmacological Responses in Specific Animal Systems

Information regarding the specific pharmacological responses induced by this compound or its analogues in any animal physiological system is not present in the reviewed literature.

Future Research Trajectories and Academic Significance of 4 2 Isopropyl Benzoimidazol 1 Yl Butyric Acid

Identification of Novel Therapeutic Indications and Unexplored Biological Activities

The exploration of new therapeutic applications for 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid is a primary objective for future research. The benzimidazole (B57391) nucleus is associated with diverse pharmacological effects, suggesting that this compound could have a broad spectrum of activity.

Potential Therapeutic Areas:

Antimicrobial and Antiviral Properties: A significant number of benzimidazole derivatives have demonstrated efficacy against various microbial and viral pathogens. Future studies should investigate the potential of this compound as an antibacterial, antifungal, or antiviral agent. nih.gov Research in this area could focus on its mechanism of action, such as the inhibition of microbial growth or viral replication.

Anticancer Activity: The benzimidazole core is present in several anticancer drugs. Investigating the cytotoxic effects of this compound against various cancer cell lines could uncover a potential new avenue for oncology research.

Anti-inflammatory Effects: Chronic inflammation is a key component of many diseases. The potential anti-inflammatory properties of this compound could be explored through in vitro and in vivo models of inflammation.

Neurological Disorders: Given that some benzimidazole derivatives have shown activity in the central nervous system, exploring the neuropharmacological profile of this compound may reveal novel treatments for neurodegenerative diseases or psychiatric disorders.

Illustrative Research Findings for Biological Screening:

Biological Target/AssayHypothetical Result (IC50/EC50 in µM)Potential Therapeutic Indication
Bacterial DNA gyrase15.2Antibacterial
Fungal lanosterol 14α-demethylase22.5Antifungal
Viral neuraminidase8.7Antiviral
Tubulin polymerization5.1Anticancer
Cyclooxygenase-2 (COX-2)12.8Anti-inflammatory

Note: The data in this table is hypothetical and for illustrative purposes to guide future research.

Strategies for Lead Optimization and Advanced Compound Development

Once a promising biological activity is identified, lead optimization becomes crucial for enhancing the therapeutic potential of this compound.

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure of this compound will be essential to understand which parts of the molecule are critical for its biological activity. This involves synthesizing a library of analogs with variations at the isopropyl group, the butyric acid side chain, and the benzimidazole ring.

Pharmacokinetic Profiling: To be an effective drug, a compound must have favorable ADME (absorption, distribution, metabolism, and excretion) properties. Early-stage assessment of these parameters will guide the chemical modifications needed to improve bioavailability and in vivo efficacy.

Computational Modeling: In silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity and pharmacokinetic properties of designed analogs, thereby streamlining the optimization process and reducing the need for extensive experimental screening.

Exploration of Synergistic Effects with Existing Research Compounds

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy and reduced drug resistance. Investigating the synergistic effects of this compound with established drugs or other research compounds is a promising area of study.

Potential Combination Therapies:

With Antibiotics: In the context of infectious diseases, combining this compound with conventional antibiotics could potentially overcome bacterial resistance mechanisms. medrxiv.org

With Chemotherapeutic Agents: If anticancer activity is confirmed, its combination with existing chemotherapy drugs could lead to enhanced tumor cell killing and a reduction in required dosages, thereby minimizing side effects.

With Anti-inflammatory Drugs: For inflammatory conditions, a combination with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents could provide a more potent and comprehensive therapeutic effect.

Hypothetical Synergistic Effects Data:

Combination withTarget Pathogen/Cell LineFractional Inhibitory Concentration Index (FICI)Observed Effect
CiprofloxacinMethicillin-resistant Staphylococcus aureus (MRSA)0.45Synergistic
DoxorubicinHuman breast cancer cell line (MCF-7)0.38Synergistic
IbuprofenLipopolysaccharide-stimulated macrophagesN/A (Cytokine reduction)Enhanced anti-inflammatory response

Note: The FICI values are hypothetical; a value ≤ 0.5 is typically considered synergistic. This data is for illustrative purposes.

Integration with Advanced Drug Discovery Methodologies

The advancement of drug discovery technologies offers new opportunities to explore the full potential of this compound.

Modern Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. This can accelerate the identification of novel activities for this compound and its derivatives.

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify its effects on cellular or physiological phenotypes. This can uncover unexpected therapeutic applications that might be missed by target-based screening.

Chemical Biology Approaches: Utilizing chemical probes derived from this compound can help in identifying its direct molecular targets within the cell, providing a deeper understanding of its mechanism of action.

Artificial Intelligence and Machine Learning: AI algorithms can analyze large datasets from screening assays and SAR studies to predict the activity of new virtual compounds, further accelerating the drug discovery and development pipeline.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted benzimidazole precursors with butyric acid derivatives. Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amine/acid sites during intermediate stages .
  • Catalysis : Optimize palladium-catalyzed cross-coupling reactions to enhance regioselectivity and reduce byproducts.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 1:4 to 1:2) to isolate intermediates. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of isopropyl-substituted benzimidazole) and reaction time (24–48 hours under reflux) to maximize product formation .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectral Analysis :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., isopropyl group at position 2 of benzimidazole). Compare chemical shifts to PubChem reference data .
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography : Validate purity (>97%) via reversed-phase HPLC (UV detection at 254 nm) and confirm absence of epimers using chiral columns (e.g., Chiralpak AD-H) under isocratic conditions .

Advanced Research Questions

Q. What strategies are effective for resolving co-eluting epimers or impurities during chromatographic analysis?

  • Methodological Answer :

  • Chiral Separation : Use polysaccharide-based chiral columns (e.g., Chiralcel OD-H) with hexane/isopropanol (90:10) mobile phase. Adjust flow rates (0.5–1.0 mL/min) to improve resolution .
  • Impurity Profiling : Perform LC-MS/MS to identify unknown impurities (e.g., sulfoxides or hydrolyzed derivatives). Compare fragmentation patterns to synthetic standards .
  • Temperature Control : Lower column temperature (10–15°C) to enhance retention time differences between epimers .

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with enzymatic targets?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity). IC50_{50} values should be calculated using nonlinear regression (GraphPad Prism) .
  • Binding Affinity : Perform surface plasmon resonance (SPR) with immobilized target proteins (e.g., BSA-conjugated ligands). Analyze kinetics (ka/kd) via Biacore T200 software .
  • Cellular Uptake : Use fluorescently tagged analogs (e.g., FITC conjugates) and confocal microscopy to track subcellular localization .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Modeling : Perform docking studies (AutoDock Vina) to predict binding modes with cytochrome P450 enzymes (e.g., CYP3A4). Validate with molecular dynamics simulations (AMBER) to assess stability .
  • ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), bioavailability, and half-life. Cross-reference with experimental LogD7.4_{7.4} values from shake-flask assays .

Q. How should safety protocols be designed for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods for weighing and synthesis steps .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration .
  • Emergency Procedures : In case of skin contact, rinse immediately with 10% ethanol-water solution to mitigate irritation .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Validation : Cross-check activity data against peer-reviewed studies (e.g., PubMed-indexed journals) rather than vendor-supplied COAs .
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 PBS). Report interlab variability via Z’-factor calculations .
  • Batch Analysis : Compare NMR and HPLC profiles of commercial batches to rule out supplier-specific impurities .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.